molecular formula C15H13N B1616120 2,3-Diphenylpropanenitrile CAS No. 3333-14-0

2,3-Diphenylpropanenitrile

Katalognummer: B1616120
CAS-Nummer: 3333-14-0
Molekulargewicht: 207.27 g/mol
InChI-Schlüssel: DRONDEZXOJEUGU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2,3-Diphenylpropanenitrile is a useful research compound. Its molecular formula is C15H13N and its molecular weight is 207.27 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 11192. The United Nations designated GHS hazard class pictogram is Irritant;Environmental Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Q & A

Basic Questions

Q. What are the common synthetic routes for preparing 2,3-Diphenylpropanenitrile, and what methodological considerations are crucial for optimizing yield?

  • Answer : Two primary methods are documented:

  • Electrocatalytic synthesis : Using a divided cell at 2.3 V for 15 hours, followed by silica gel chromatography purification, yielding 63% of the product. Key parameters include electrolyte composition (e.g., LiClO₄ in MeCN/H₂O) and temperature control .
  • Classical organic synthesis : A three-necked flask with a stirrer, condenser, and dropping funnel under anhydrous conditions. Critical steps include slow reagent addition to minimize byproducts and real-time monitoring via TLC or NMR .

Q. How can researchers employ NMR spectroscopy to monitor the structural integrity of this compound during hydrogenative acylation reactions?

  • Answer :

  • Initial NMR spectrum : Aromatic protons (δ 7.0–8.0 ppm) and alkyl protons (δ ~0.9 ppm) dominate.
  • Final NMR spectrum : Post-hydrogenation, vinylic proton signals diminish, and new alkyl/enolic proton environments emerge (δ 0.8–8.5 ppm). Multi-nuclear (¹³C, DEPT) or 2D NMR (COSY, HSQC) resolves overlapping signals in complex mixtures .

Advanced Questions

Q. What advanced analytical strategies are recommended to resolve contradictions in NMR data when this compound exhibits unexpected intermediate signals under catalytic hydrogenation?

  • Answer : Contradictory peaks may arise from keteniminate intermediates or diastereomers. Strategies include:

  • Variable-temperature NMR : Identifies dynamic equilibria (e.g., enol-keto tautomerism).
  • Spiking experiments : Adding authentic standards to confirm intermediate identity.
  • Hyphenated techniques : LC-NMR isolates transient species.
  • DFT calculations : Predict chemical shifts for proposed intermediates, validated against experimental data .

Q. How can enantioselective electrocatalytic methods be optimized to achieve high enantiomeric excess (ee) in the synthesis of chiral this compound derivatives?

  • Answer :

  • Catalytic system : Dual electrocatalysis with chiral bisoxazoline ligands achieves 93% ee under 2.3 V.
  • Optimization parameters :
  • Electrolyte: LiClO₄ in MeCN/H₂O.
  • Temperature: -10°C to stabilize intermediates.
  • Chiral HPLC validation: AS column with 5% iPrOH/hexanes (1.0 mL/min, 190 nm) resolves enantiomers (t₁ = 13.429 min, t₂ = 18.433 min) .

Q. What computational modeling approaches are suitable for predicting the physicochemical properties and reaction pathways of this compound?

  • Answer :

  • Quantum chemistry (DFT) : Calculates electronic structures, transition states, and substituent effects (e.g., phenyl groups on dipole moments).
  • Statistical thermodynamics : Models phase behavior under varying temperatures.
  • QSPR/neural networks : Trained on experimental datasets (e.g., NMR shifts, reaction yields) to predict properties (logP, solubility) and optimize synthetic conditions .

Eigenschaften

CAS-Nummer

3333-14-0

Molekularformel

C15H13N

Molekulargewicht

207.27 g/mol

IUPAC-Name

2,3-diphenylpropanenitrile

InChI

InChI=1S/C15H13N/c16-12-15(14-9-5-2-6-10-14)11-13-7-3-1-4-8-13/h1-10,15H,11H2

InChI-Schlüssel

DRONDEZXOJEUGU-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)CC(C#N)C2=CC=CC=C2

Kanonische SMILES

C1=CC=C(C=C1)CC(C#N)C2=CC=CC=C2

Key on ui other cas no.

3333-14-0

Piktogramme

Irritant; Environmental Hazard

Herkunft des Produkts

United States

Synthesis routes and methods

Procedure details

A process for preparing 3-(1,2-diphenylethyl)-1,4,5,6-tetrahydro-1,2,4-triazine which comprises reacting benzyl cyanide with benzyl chloride to produce 2,3-diphenylpropionitrile and cyclizing the 2,3-diphenylpropionitrile with 2-aminoethylhydrazine in the presence of a catalytic amount of elemental sulfur to give 3-(1,2-diphenylethyl)-1,4,5,6-tetrahydro-1,2,4-triazine.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.